![molecular formula C8H10O3 B2821322 Methyl 5-oxospiro[2.3]hexane-1-carboxylate CAS No. 1518220-73-9](/img/structure/B2821322.png)

Methyl 5-oxospiro[2.3]hexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

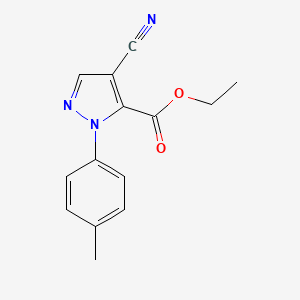

“Methyl 5-oxospiro[2.3]hexane-1-carboxylate” is a chemical compound with the molecular formula C8H10O3 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of “this compound” involves a prototropic isomerization process . The initial methylenecyclobutanes are converted into the corresponding spirooxiranes in two ways: by successive bromohydroxylation and dehydrobromination, and by direct epoxidation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10O3 . The molecular weight of the compound is 154.16 .Chemical Reactions Analysis

The chemical reactions involving “this compound” include its transformation into the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives on treatment with lithium diisopropylamide in aprotic medium .Scientific Research Applications

Regioselective Cycloaddition

Methyl 5-oxospiro[2.3]hexane-1-carboxylate derivatives have been obtained through regioselective cycloaddition reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were produced as a mixture of diastereoisomers by a highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).

Synthesis of Bioactive Compounds

These compounds have also been explored for the synthesis of bioactive molecules. For example, the synthesis of epi-oxetin, an oxetane-containing beta-amino acid, was achieved via the unique reactivity of 2-methyleneoxetanes and 1,5-dioxaspiro[3.2]hexanes (Blauvelt & Howell, 2008).

Reductive Cleavage and Transformations

The reductive cleavage of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to the formation of 1,3-amino alcohols, which undergo subsequent cyclization to yield bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Directed Ring-Opening Reactions

Directed ring-opening reactions of 1,5-dioxaspiro[3.2]hexanes with heteroatom nucleophiles have been studied for the selective formation of alpha-substituted-beta'-hydroxy ketones and 2,2-disubstituted oxetanes, indicating a nuanced approach to molecular synthesis (Taboada et al., 2003).

Preparation and Antimalarial Activity

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared and evaluated for their antimalarial activities, showcasing the potential of these compounds in therapeutic applications (Ningsanont et al., 2003).

Mechanism of Action

properties

IUPAC Name |

methyl 5-oxospiro[2.3]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7(10)6-4-8(6)2-5(9)3-8/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEMBTUMRGXCCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)

![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)

![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)

![2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2821250.png)

![N-[[2-(1,2,4-Triazol-1-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2821251.png)

![Tert-butyl 3-(2-fluoropyridine-3-carbonyl)oxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2821254.png)

![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)

![5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B2821262.png)